[(1S,2R,3R,4R,7R,9S,10S,12R,15R)-4-acetyloxy-1,9,12-trihydroxy-15-[(2S,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate
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Overview
Description
The compound [(1S,2R,3R,4R,7R,9S,10S,12R,15R)-4-acetyloxy-1,9,12-trihydroxy-15-[(2S,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[113103,1004,7]heptadec-13-en-2-yl] benzoate is a complex organic molecule with multiple stereocenters It is characterized by its intricate structure, which includes several hydroxyl groups, an acetyloxy group, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1S,2R,3R,4R,7R,9S,10S,12R,15R)-4-acetyloxy-1,9,12-trihydroxy-15-[(2S,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate involves multiple steps, including protection and deprotection of functional groups, stereoselective reactions, and coupling reactions. The specific synthetic route and reaction conditions can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The carbonyl groups can be reduced to form alcohols.
Substitution: The acetyloxy and benzoate ester groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents for substitution reactions include nucleophiles such as amines and thiols.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or carboxylic acids, while reduction of the carbonyl groups can yield alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups and stereocenters make it a versatile intermediate in organic synthesis.
Biology
In biology, this compound can be used as a probe to study enzyme activity and protein-ligand interactions. Its complex structure allows it to interact with various biological molecules, making it useful in biochemical assays.
Medicine
In medicine, this compound has potential applications as a drug candidate. Its unique structure and functional groups may allow it to interact with specific molecular targets, making it a potential therapeutic agent.
Industry
In industry, this compound can be used as a precursor for the synthesis of specialty chemicals and materials. Its complex structure and functional groups make it a valuable starting material for the production of high-value products.
Mechanism of Action
The mechanism of action of [(1S,2R,3R,4R,7R,9S,10S,12R,15R)-4-acetyloxy-1,9,12-trihydroxy-15-[(2S,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate involves its interaction with specific molecular targets and pathways. The compound’s multiple functional groups and stereocenters allow it to bind to various proteins and enzymes, modulating their activity. This can result in changes in cellular processes and signaling pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- [(1S,2S,3R,4S,7R,9S,10S,12R,15S)-12-Acetoxy-1,9-dihydroxy-15-{[(2R,3S)-2-hydroxy-4,4-dimethyl-3-({[(2-methyl-2-propanyl)oxy]carbonyl}amino)pentanoyl]oxy}-4-[(methoxycarbonyl)oxy]-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate
- [(2’R,3’S)-3’-tert-butyl-3’-N-tert-butyloxycarbonyl-4-O-deacetyl-3’-dephenyl-3’-N-debenzoyl-4-O-methoxycarbonylpaclitaxel
Uniqueness
The uniqueness of [(1S,2R,3R,4R,7R,9S,10S,12R,15R)-4-acetyloxy-1,9,12-trihydroxy-15-[(2S,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate lies in its specific arrangement of functional groups and stereocenters. This unique structure allows it to interact with specific molecular targets and pathways, making it a valuable compound for scientific research and potential therapeutic applications.
Properties
Molecular Formula |
C43H53NO14 |
---|---|
Molecular Weight |
807.9 g/mol |
IUPAC Name |
[(1S,2R,3R,4R,7R,9S,10S,12R,15R)-4-acetyloxy-1,9,12-trihydroxy-15-[(2S,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |
InChI |
InChI=1S/C43H53NO14/c1-22-26(55-37(51)32(48)30(24-15-11-9-12-16-24)44-38(52)58-39(3,4)5)20-43(53)35(56-36(50)25-17-13-10-14-18-25)33-41(8,34(49)31(47)29(22)40(43,6)7)27(46)19-28-42(33,21-54-28)57-23(2)45/h9-18,26-28,30-33,35,46-48,53H,19-21H2,1-8H3,(H,44,52)/t26-,27+,28-,30+,31-,32+,33+,35-,41-,42-,43-/m1/s1 |
InChI Key |
ZDZOTLJHXYCWBA-AXVNSEDSSA-N |
Isomeric SMILES |
CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@@]([C@H]3[C@H]([C@@](C2(C)C)(C[C@H]1OC(=O)[C@H]([C@H](C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)O |
Canonical SMILES |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)O |
Origin of Product |
United States |
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